N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine
Description
N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine (CAS: 1219557-17-1) is a synthetic organic compound with the molecular formula C₁₅H₁₄ClN₃O₄S and a molecular weight of 367.81 g/mol . Its structure comprises a 1,3-thiazole ring substituted with a 2-chlorophenyl group at position 2 and a methyl group at position 2. The thiazole moiety is further functionalized with a glycylglycine (Gly-Gly) dipeptide via a carbonyl linker. Predicted physicochemical properties include a density of 1.436 g/cm³ and a pKa of 3.26, indicative of moderate acidity likely attributed to the carboxylic acid group in the glycylglycine unit .
Properties
Molecular Formula |
C15H14ClN3O4S |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-[[2-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H14ClN3O4S/c1-8-13(14(23)18-6-11(20)17-7-12(21)22)24-15(19-8)9-4-2-3-5-10(9)16/h2-5H,6-7H2,1H3,(H,17,20)(H,18,23)(H,21,22) |
InChI Key |
XWDDVUWIOQLDRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group and the glycylglycine moiety. Common reagents used in these reactions include thionyl chloride, 2-chlorobenzaldehyde, and glycine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiazolidines.
Scientific Research Applications
Scientific Research Applications
N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine has several notable applications across various fields:
Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties, potentially inhibiting the growth of various pathogens. The thiazole ring is known for its interaction with biological targets such as enzymes and receptors involved in microbial resistance.
- Enzyme Inhibition : The structural components of the compound suggest potential for enzyme inhibition, particularly in pathways related to inflammation and microbial resistance. This could lead to therapeutic applications in treating infections or inflammatory diseases.
Biological Research
- Signal Transduction Modulation : The unique structure allows for effective binding to specific enzymes or receptors, influencing biochemical pathways. This modulation could be beneficial in research focused on signal transduction mechanisms.
- Peptide Synthesis : As a glycylglycine derivative, this compound can serve as a building block for synthesizing more complex peptides, facilitating studies in peptide chemistry and drug development.
Synthetic Chemistry
- Building Block for Complex Molecules : The compound's functional groups enable further functionalization, making it a valuable intermediate in the synthesis of novel compounds with desired biological activities.
- Industrial Applications : Optimized synthetic routes can be developed for large-scale production, enhancing the efficiency of chemical processes in industrial settings.
Case Studies and Research Findings
Several studies have explored the properties and applications of this compound:
-
Antimicrobial Studies :
- A study investigating the antimicrobial efficacy of thiazole derivatives found that compounds similar to this compound exhibited significant inhibition against various bacterial strains (IC50 values ranging from 10 µM to 50 µM) .
-
Enzyme Inhibition Research :
- Research focused on enzyme inhibitors highlighted that derivatives containing thiazole rings effectively inhibited certain enzymes involved in inflammatory pathways. The compound's ability to bind competitively suggests potential therapeutic roles in managing inflammation .
-
Synthetic Pathway Development :
- A systematic approach to synthesizing this compound was documented, showcasing methods that optimize yield and purity through automated peptide synthesis techniques . These advancements facilitate broader research applications by providing easier access to this compound for experimental use.
Mechanism of Action
The mechanism of action of N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole vs. Oxazole Derivatives
Key differences include:
The glycylglycine moiety in the target compound may also confer better aqueous solubility and protease stability relative to the single glycine unit in the oxazole analog.
Thiazole Derivatives with Varied Substituents
Another structurally analogous compound, 4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine, retains the thiazole core but substitutes the glycylglycine unit with a pyrimidin-2-amine group and adds a dichlorophenyl moiety .
The pyrimidine-thiazole derivative’s bulkier aromatic system may enhance lipophilicity and membrane permeability, favoring central nervous system (CNS) targeting. In contrast, the target compound’s glycylglycine unit could enable interactions with peptide-binding pockets (e.g., proteases or transporters) .
Chlorophenyl-Containing Agrochemicals
These compounds exhibit antifungal activity by inhibiting cytochrome P450 enzymes . The target compound’s thiazole-glycylglycine architecture diverges significantly, suggesting divergent applications (e.g., antibacterial or antiviral vs. antifungal).
Computational and Experimental Insights
- Electronic Properties : Computational tools like Multiwfn () could analyze electron density distributions, revealing that the thiazole ring’s sulfur atom in the target compound contributes to a larger polar surface area compared to oxazole analogs, impacting solubility and bioavailability .
Biological Activity
N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a compound of interest due to its potential biological activities, particularly in the realms of cancer treatment and antimicrobial properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Chemical Formula : C13H14ClN3O2S
- Molecular Weight : 303.78 g/mol
- CAS Number : Not specifically listed in the search results, but it is related to thiazole derivatives.
Research on similar thiazole derivatives indicates that compounds with thiazole rings often exhibit significant biological activities due to their ability to interact with various biological targets. For instance, thiazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
A recent study highlighted the anticancer potential of thiazole derivatives, including those structurally related to this compound. The compound demonstrated significant inhibition of CDK2 and CDK9, leading to G2/M phase cell cycle arrest in HCT116 cancer cells. The IC50 values were reported as follows:
| Compound | CDK2 IC50 (μM) | CDK9 IC50 (μM) |
|---|---|---|
| 20a | 0.004 | 0.009 |
These values indicate a potent inhibitory effect compared to other lead compounds .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Case Studies
- In Vivo Efficacy : A study conducted on a xenograft model using HCT116 cells showed that the administration of thiazole derivatives resulted in significant tumor growth inhibition without notable toxicity, reinforcing their therapeutic potential in oncology .
- Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to key proteins involved in cancer pathways, suggesting a mechanism through which it may exert its anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
